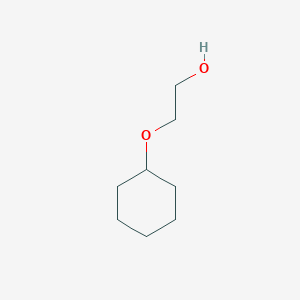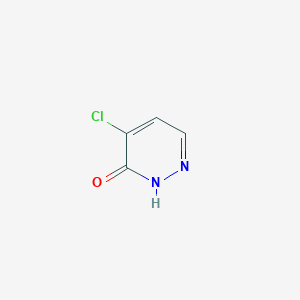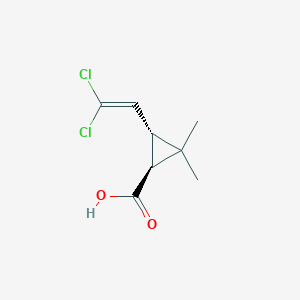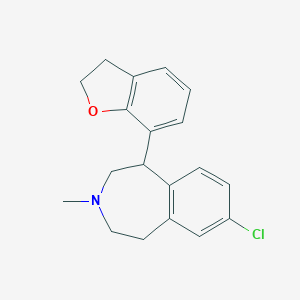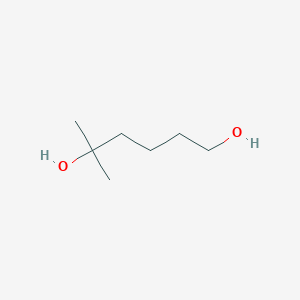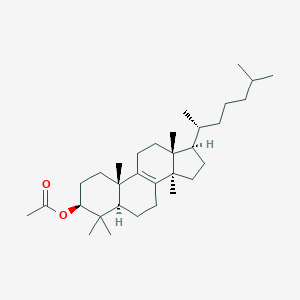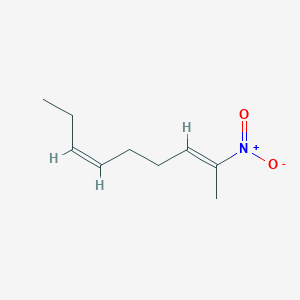
Benzyle 4-chlorophényl cétone
Vue d'ensemble
Description
Benzyl 4-chlorophenyl ketone (BCPK) is an organic compound belonging to the class of ketones. It is an important compound in organic synthesis and has a wide range of applications in the fields of medicine, biochemistry, and pharmacology. BCPK is a colorless, volatile liquid with a strong, sweet odor. It has a melting point of -20°C and a boiling point of 183°C. BCPK is soluble in most organic solvents and is insoluble in water.
Applications De Recherche Scientifique
Synthèse organique
La benzyle 4-chlorophényl cétone est utilisée comme réactif en synthèse organique . C'est un type de composé organooxygéné et de composé carbonylé, qui sont souvent utilisés dans la synthèse de divers composés organiques .
Préparation de composés à haute valeur ajoutée
La this compound peut être impliquée dans des réactions d'oxydation de la liaison C(sp 3)–H, qui sont importantes pour la préparation de composés à haute valeur ajoutée, tels que les cétones, les esters, les amides et les aldéhydes, à partir d'alcanes simples et facilement disponibles .
Synthèse de composés aldéhydiques
Les composés aldéhydiques sont une classe de composés très précieux en chimie organique. Ils sont non seulement présents dans divers produits naturels, mais également largement utilisés dans la synthèse de médicaments et de produits chimiques fins . La this compound peut être utilisée dans la synthèse de ces composés aldéhydiques .
Conversion des amines
Ces dernières années, il a été constaté que la rupture de la liaison C–N des amines tertiaires par oxydation peut générer des amines secondaires ainsi que des aldéhydes ou des cétones . La this compound peut être utilisée dans ces conversions .
Oxydation électrochimique
Ce composé peut être utilisé en oxydation électrochimique pour obtenir le clivage de la liaison C–N benzylique . Cette méthode permet de cliver sélectivement la liaison C–N par oxydation sans avoir besoin de catalyseurs métalliques ni d'oxydants externes .
Chimie verte
Avec l'accent croissant mis sur la synthèse et la transformation vertes en chimie organique, la photocatalyse visible, qui présente les avantages d'être verte et propre, sûre et respectueuse de l'environnement et facile à contrôler, a fait des percées dans le domaine de la chimie synthétique
Safety and Hazards
Mécanisme D'action
Mode of Action
The mode of action of Benzyl 4-chlorophenyl ketone involves its oxidation in chlorobenzene at 100°C . This process occurs through the formation of short chains and the recombination of α-ketoperoxyl radicals with or without chain termination .
Biochemical Pathways
The oxidation of Benzyl 4-chlorophenyl ketone leads to the formation of several non-peroxide reaction products . These include 1-(4-chlorophenyl)-2-hydroxy-2-phenyl-1-ethanone, para-chlorobenzyl, benzaldehyde, and para-chlorobenzoic acid .
Result of Action
The oxidation of Benzyl 4-chlorophenyl ketone results in the formation of several compounds . These include benzaldehyde and 1-(4-chlorophenyl)-2-hydroxy-2-phenyl-1-ethanone, which undergo radical chain oxidation in the reaction medium to form benzoic acid, para-chlorobenzyl, and benzoic and para-chlorobenzoic acids .
Action Environment
The action of Benzyl 4-chlorophenyl ketone is influenced by environmental factors such as temperature . For instance, its oxidation occurs at 100°C in chlorobenzene
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVALSKCLLBZEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283680 | |
| Record name | Benzyl 4-chlorophenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1889-71-0 | |
| Record name | 1-(4-Chlorophenyl)-2-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1889-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 99455 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001889710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1889-71-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1889-71-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32891 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl 4-chlorophenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


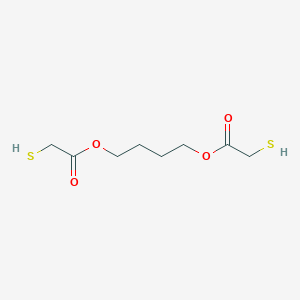
![Thulium chloride heptahydrate [MI]](/img/structure/B156337.png)
